4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid
Description
4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid is a multifunctional organic compound characterized by:
- Benzenecarboxylic acid backbone: Provides acidity and hydrogen-bonding capacity.
- Vinylamino linker: Connects the benzene ring to a cyano-thienyl group, enabling conjugation and π-orbital interactions.
- Cyano group: Polar functional group influencing solubility and reactivity.
Properties
IUPAC Name |
4-[[(Z)-2-cyano-2-thiophen-2-ylethenyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c15-8-11(13-2-1-7-19-13)9-16-12-5-3-10(4-6-12)14(17)18/h1-7,9,16H,(H,17,18)/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAUISOUJUFPIO-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CNC2=CC=C(C=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C\NC2=CC=C(C=C2)C(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid typically involves a multi-step process. One common method includes the reaction of 2-thiophenecarboxaldehyde with malononitrile to form 2-cyano-2-(2-thienyl)vinylidenemalononitrile. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thienyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Solubility: The benzenecarboxylic acid group enhances water solubility compared to purely aromatic analogs (e.g., 4-Amino-2-chlorobenzoic acid, mp 210–215°C ).
- Stability: The conjugated thienyl-cyano-vinyl system may reduce stability under UV light compared to simpler benzoic acids (e.g., highlights benzenecarboxylic acid stability in oxidizing soils) .
Environmental and Industrial Relevance
- Environmental Persistence: Benzenecarboxylic acids are abundant in soils (), but the target’s thienyl-cyano substituents may increase recalcitrance compared to simpler derivatives .
- Industrial Applications: Potential use in drug development or materials science, akin to thiadiazolotriazines () and pyrimidine hybrids () .
Biological Activity
4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid, with the CAS number 477851-38-0, is a compound of interest due to its potential biological activities. This compound belongs to a class of molecules known as Schiff bases, which are characterized by the presence of an azomethine group. The unique structural features of this compound suggest potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.
- Molecular Formula: C14H10N2O2S
- Molar Mass: 270.31 g/mol
- Structural Formula:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Schiff base derivatives, including compounds similar to this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains:
- Gram-positive Bacteria:
- Gram-negative Bacteria:
Antifungal Activity
The compound's antifungal properties have also been explored:
- It has demonstrated moderate activity against Candida species, with MIC values around 31.2 μg/mL , indicating potential use in treating fungal infections .
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes such as protein synthesis and cell wall formation. The azomethine group plays a crucial role in these interactions, facilitating strong binding to active site residues in target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
